Welcome to the BenchChem Online Store!
molecular formula C12H17N3O2 B8479298 (1-Pyrimidin-4-yl-cyclopropyl)-carbamic acid tert-butyl ester

(1-Pyrimidin-4-yl-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No. B8479298
M. Wt: 235.28 g/mol
InChI Key: ZQAJZYISNJONOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08722688B2

Procedure details

A solution of tert-butyl 1-(pyrimidin-4-yl)cyclopropylcarbamate (0.100 g, 0.425 mmol, 1.0 eq), in 4.0 M HCl in 1,4-dioxane (4.0 ml) was stirred at r.t. for 5 hr. The reaction mixture was concentrated completely and the HCl salt was taken to next step.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2([NH:10]C(=O)OC(C)(C)C)[CH2:9][CH2:8]2)=[N:3][CH:2]=1.[ClH:18]>O1CCOCC1>[ClH:18].[N:1]1[CH:6]=[CH:5][C:4]([C:7]2([NH2:10])[CH2:9][CH2:8]2)=[N:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
N1=CN=C(C=C1)C1(CC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated completely

Outcomes

Product
Name
Type
Smiles
Cl.N1=CN=C(C=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.